Brorphine was first detected in the new psychoactive substance market in August 2019. Its classification as a novel opioid places it among substances that have emerged recently and are not yet well understood in terms of their pharmacological profiles or societal impacts. The compound is primarily synthesized for illicit use, and its psychoactive properties have been compared to those of heroin and other opioids .
The synthesis of Brorphine involves multiple steps typical of complex organic synthesis. Although specific methods are not extensively documented, the general approach includes the formation of the benzimidazole core followed by the introduction of the piperidine and bromophenyl groups. The synthesis may utilize readily available precursors, making it accessible for clandestine production.
The synthesis can be summarized as follows:
Brorphine's molecular structure features a benzimidazole core with a piperidine ring and a bromophenyl substituent. The structural formula can be represented as follows:
The compound exists in both freebase and hydrochloride salt forms, with the hydrochloride being more stable for pharmaceutical preparations .
Brorphine undergoes various chemical reactions typical of opioid compounds. These include:
Brorphine acts primarily as a full agonist at the μ-opioid receptor, which is responsible for its analgesic effects. Upon binding to this receptor, Brorphine triggers a cascade of intracellular events that lead to pain relief and euphoria, similar to other opioids. The mechanism can be outlined as follows:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: